molecular formula C20H27N3O3 B7178065 2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide

2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B7178065
M. Wt: 357.4 g/mol
InChI Key: HFLNGBQDBVEZEJ-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and an oxolane moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring can lead to the formation of benzoxazolone derivatives, while reduction of the amide bond can yield the corresponding amine .

Scientific Research Applications

2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the oxolane moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxolane moiety distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability .

Properties

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14(19(24)21-12-16-7-5-11-25-16)23-10-4-6-15(13-23)20-22-17-8-2-3-9-18(17)26-20/h2-3,8-9,14-16H,4-7,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLNGBQDBVEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)N2CCCC(C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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